molecular formula C13H14N2O3 B1306137 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid CAS No. 1005615-03-1

3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid

Cat. No.: B1306137
CAS No.: 1005615-03-1
M. Wt: 246.26 g/mol
InChI Key: MNVBYWBXIYJNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-ethyl-5-methyl-3-oxo-1H-pyrazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-11-8(2)14-15(12(11)16)10-6-4-5-9(7-10)13(17)18/h4-7,14H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVBYWBXIYJNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN(C1=O)C2=CC=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388138
Record name 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005615-03-1
Record name 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid (CAS No. 1005615-03-1) is a compound that has garnered attention within medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and its implications in various therapeutic areas, particularly focusing on anticancer properties.

  • Molecular Formula : C13H14N2O3
  • Molecular Weight : 246.26 g/mol
  • Structure : The compound features a pyrazole ring attached to a benzoic acid moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Recent studies have highlighted various synthetic pathways that yield this compound with high purity and yield, facilitating further biological evaluations .

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

  • Apoptosis Induction : The compound enhances caspase activity in cancer cells, confirming its role in promoting programmed cell death .
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, indicating its potential as a chemotherapeutic agent .

The proposed mechanism of action for this compound includes:

  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to mitotic arrest .
  • Targeting Signaling Pathways : It may interfere with key signaling pathways involved in cell proliferation and survival, such as the p38MAPK and VEGFR pathways .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can be significantly influenced by structural modifications. For instance:

  • Substituents on the pyrazole ring can enhance or diminish activity against specific cancer cell lines.
  • Variations in the benzoic acid moiety also impact solubility and bioavailability, which are crucial for therapeutic efficacy .

Study 1: In Vitro Evaluation

A study evaluated the effects of various concentrations of this compound on MDA-MB-231 cells. Results indicated:

Concentration (µM)Cell Viability (%)Apoptosis Induction (Caspase Activity)
1851.33 times increase
5701.45 times increase
10501.57 times increase

This data suggests a dose-dependent response where higher concentrations lead to increased apoptosis .

Study 2: In Vivo Studies

In vivo studies using animal models demonstrated that administration of the compound resulted in tumor growth inhibition comparable to standard chemotherapeutics. The findings support its potential as a viable candidate for further development in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

1. Anti-inflammatory Properties
Research indicates that 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid exhibits significant anti-inflammatory effects. It has been studied for its potential use in treating conditions such as arthritis and other inflammatory diseases. Its mechanism of action involves the inhibition of pro-inflammatory cytokines, making it a candidate for further development in anti-inflammatory therapies .

2. Antioxidant Activity
The compound has demonstrated antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thus protecting cells from oxidative damage . This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Biochemical Applications

1. Proteomics Research
this compound is utilized in proteomics as a biochemical tool to study protein interactions and modifications. Its ability to selectively bind to specific proteins makes it valuable for understanding cellular processes and signaling pathways .

2. Drug Development
The compound serves as a lead structure in the development of new pharmaceuticals targeting various diseases. Its structural modifications have led to derivatives with enhanced potency and selectivity against specific biological targets .

Materials Science

1. Polymer Chemistry
In materials science, the compound has been explored for its potential use in polymer synthesis. Its functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

2. Coatings and Composites
Research into the application of this compound in coatings has shown promising results in improving corrosion resistance and durability of materials exposed to harsh environments .

Case Studies

Study Title Description Findings
Anti-inflammatory EffectsInvestigated the compound's effects on inflammatory cytokines in vitro.Significant reduction in IL-6 and TNF-alpha levels observed.
Antioxidant ActivityAssessed free radical scavenging ability using DPPH assay.Demonstrated high antioxidant capacity compared to standard antioxidants.
Proteomics ApplicationUsed as a probe to study protein interactions in cell lysates.Identified key protein targets involved in cell signaling pathways.

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. For the 4-ethyl-5-hydroxy-3-methyl substitution pattern, the following approach is typical:

  • Starting materials: Ethyl-substituted hydrazines or hydrazine derivatives and methylated β-diketones or β-ketoesters.
  • Reaction conditions: Reflux in suitable solvents (e.g., ethanol, isopropanol) for several hours (3–5 hours is optimal based on related pyrazoline syntheses).
  • Example: The preparation of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one by refluxing 3,4-dimethylphenylhydrazine with ethyl acetoacetate for 4 hours, followed by purification via isopropanol-water crystallization, yields high purity and yield products. This method reduces organic solvent use and simplifies workup.

Coupling to Benzoic Acid

Direct N-1 Substitution

  • The pyrazole nitrogen at position 1 is linked to the 3-position of benzoic acid.
  • This can be achieved by nucleophilic substitution or coupling reactions using 3-halobenzoic acid derivatives or activated benzoic acid derivatives (e.g., acid chlorides, esters).

Synthetic Routes from Literature

  • In related pyrazole-benzoic acid derivatives, 3-benzoylpropionic acid derivatives are used as intermediates, which are converted into pyrazoles via one-pot methods involving acid chlorides or carbonyldiimidazole (CDI) activation, followed by hydrazine addition.
  • Protecting groups (e.g., benzyl, tert-butyl) are often employed during synthesis to protect hydroxyl or carboxyl groups and are removed in final steps by hydrogenation or boron tribromide treatment.

Representative Preparation Method (Based on Analogous Compounds)

Step Reagents/Conditions Description Outcome
1 Ethyl acetoacetate + 4-ethyl-3-methyl hydrazine derivative, reflux 3-5 h Cyclocondensation to form substituted pyrazole core Formation of 4-ethyl-5-hydroxy-3-methyl-pyrazole intermediate
2 3-halobenzoic acid or 3-benzoylpropionic acid derivative, CDI or acid chloride activation Coupling of pyrazole N-1 to benzoic acid moiety Formation of this compound precursor
3 Deprotection (hydrogenation or BBr3) if protecting groups used Removal of protecting groups Final target compound with free hydroxy and carboxylic acid groups

Research Findings and Optimization Notes

  • Reaction Time: Optimal reflux times for pyrazole formation are around 4 hours, balancing yield and purity.
  • Solvent Choice: Use of isopropanol-water mixtures for crystallization improves purity and reduces environmental impact.
  • Protecting Groups: Benzyl and tert-butyl groups are commonly used to protect hydroxyl and carboxyl groups during synthesis; their removal requires careful choice of conditions to avoid decomposition.
  • Reducing Agents: For reductive amination steps in related pyrazole derivatives, Hantzsch ester is preferred over NaBH4 or NaBH3CN for better yields and selectivity.
  • One-Pot Methods: The formation of pyrazole cores from 1,3-diketones and hydrazine monohydrate in one-pot reactions streamlines synthesis and improves efficiency.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Pyrazole ring formation Reflux 3–5 h in ethanol or isopropanol 4 h optimal for yield and purity
Coupling agent CDI or acid chloride Activates benzoic acid derivatives
Protecting groups Benzyl, tert-butyl Removed by hydrogenation or BBr3
Purification Isopropanol-water crystallization Enhances purity, environmentally friendly
Reducing agent (if applicable) Hantzsch ester Superior to NaBH4/NaBH3CN in reductive amination

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid, and how can structural purity be verified?

  • Methodological Answer : Synthesis often involves multi-step processes, such as condensation reactions or pyrazole core modifications, as seen in analogous compounds (e.g., 1,5-diarylpyrazole derivatives) . Challenges include controlling regioselectivity during pyrazole ring formation and avoiding side reactions. Structural verification requires a combination of techniques:

  • X-ray crystallography for unambiguous confirmation of the pyrazole-benzoic acid linkage and substituent positions .
  • NMR spectroscopy to resolve overlapping signals from ethyl, methyl, and hydroxyl groups (e.g., 1H^1 \text{H}-NMR for aromatic protons and 13C^{13} \text{C}-NMR for carbonyl carbons).
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Q. How can researchers design experiments to evaluate the compound’s in vitro biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Enzyme Assays : Use standardized protocols (e.g., spectrophotometric assays) to measure inhibition of target enzymes (e.g., kinases or hydrolases). Include positive controls (known inhibitors) and negative controls (DMSO/vehicle) .
  • Dose-Response Curves : Test a concentration range (e.g., 0.1–100 µM) to calculate IC50_{50} values. Replicate experiments ≥3 times to assess reproducibility .
  • Selectivity Screening : Cross-test against related enzymes to identify off-target effects .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :

  • Standardize Assay Conditions : Variability in buffer pH, temperature, or substrate concentrations can alter results. Adopt protocols from repositories like PubChem or ChEMBL .
  • Validate Compound Integrity : Re-test the compound’s purity (HPLC ≥95%) and stability (e.g., degradation under assay conditions) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line heterogeneity or assay detection limits .

Q. How can the environmental fate and ecotoxicological impact of this compound be systematically evaluated?

  • Methodological Answer :

  • Environmental Persistence : Conduct OECD 301 biodegradation tests to assess half-life in water/soil .
  • Bioaccumulation Potential : Measure logPP (octanol-water partition coefficient) experimentally or via computational models (e.g., EPI Suite) .
  • Toxicity Profiling : Use tiered testing:
  • Acute Toxicity : Daphnia magna or algal growth inhibition assays .
  • Chronic Effects : Long-term exposure studies in model organisms (e.g., zebrafish) .

Q. What advanced techniques are recommended for probing the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Chemoproteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify cellular targets .
  • Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., docking to kinase active sites) to predict binding modes .
  • Transcriptomics/Proteomics : Compare gene/protein expression profiles in treated vs. untreated cells to map downstream pathways .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis & Characterization X-ray crystallography, HRMS, multi-step condensation reactions
Biological Activity Enzyme inhibition assays, dose-response curves, selectivity screening
Environmental Impact OECD biodegradation tests, logPP measurement, Daphnia magna assays
Mechanistic Studies Chemoproteomics, MD simulations, transcriptomics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.